1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine 1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine
Brand Name: Vulcanchem
CAS No.: 919510-95-5
VCID: VC16949609
InChI: InChI=1S/C17H26N2/c1-15(2)8-11-18-17-9-12-19(13-10-17)14-16-6-4-3-5-7-16/h3-8,17-18H,9-14H2,1-2H3
SMILES:
Molecular Formula: C17H26N2
Molecular Weight: 258.4 g/mol

1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine

CAS No.: 919510-95-5

VCID: VC16949609

Molecular Formula: C17H26N2

Molecular Weight: 258.4 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine - 919510-95-5

Description

Potential Applications

Piperidine derivatives are known for their potential in medicinal chemistry, particularly in areas such as:

  • Neurological Disorders: Some piperidine compounds have shown promise in treating neurological conditions due to their ability to interact with neurotransmitter systems.

  • Anticancer Agents: Research has explored piperidine derivatives as potential anticancer agents, though specific data on 1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine is lacking.

  • Pharmacokinetics: The presence of benzyl and alkyl groups can affect the compound's pharmacokinetic profile, influencing absorption, distribution, metabolism, and excretion.

Research Findings and Challenges

Given the lack of specific information on 1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine, researchers would typically rely on studies of similar compounds to infer potential biological activities. Challenges in researching such compounds include synthesizing them efficiently and assessing their safety and efficacy in biological systems.

ChallengeApproach
SynthesisUse of advanced organic synthesis techniques
Biological ActivityIn vitro and in vivo studies to assess efficacy and safety
CAS No. 919510-95-5
Product Name 1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine
Molecular Formula C17H26N2
Molecular Weight 258.4 g/mol
IUPAC Name 1-benzyl-N-(3-methylbut-2-enyl)piperidin-4-amine
Standard InChI InChI=1S/C17H26N2/c1-15(2)8-11-18-17-9-12-19(13-10-17)14-16-6-4-3-5-7-16/h3-8,17-18H,9-14H2,1-2H3
Standard InChIKey AGAHAABCYCTBFN-UHFFFAOYSA-N
Canonical SMILES CC(=CCNC1CCN(CC1)CC2=CC=CC=C2)C
PubChem Compound 71425004
Last Modified Aug 10 2024

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